molecular formula C12H24O3 B14486779 Ethyl 3-hydroxy-3,4-dimethyloctanoate CAS No. 65790-83-2

Ethyl 3-hydroxy-3,4-dimethyloctanoate

Cat. No.: B14486779
CAS No.: 65790-83-2
M. Wt: 216.32 g/mol
InChI Key: BITKIXPLNCJOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3,4-dimethyloctanoate is an organic compound with the CAS Registry Number 65790-83-2 . It has the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . This compound is an ethyl ester featuring both a carboxylic ester and a hydroxy functional group, which may make it a useful intermediate in organic synthesis and chemical research. Current scientific literature provides limited specific data on the direct applications and mechanisms of action for this exact compound. It is structurally related to other hydroxy esters, such as Ethyl 3-hydroxyoctanoate, which are studied as flavoring agents due to their winey, fruity, and floral odor profiles . Researchers may explore its potential as a building block for the synthesis of more complex molecules, in fragrance chemistry, or in material science. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65790-83-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3,4-dimethyloctanoate

InChI

InChI=1S/C12H24O3/c1-5-7-8-10(3)12(4,14)9-11(13)15-6-2/h10,14H,5-9H2,1-4H3

InChI Key

BITKIXPLNCJOGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)(CC(=O)OCC)O

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Chemical Synthesis Approaches for Ethyl 3-hydroxy-3,4-dimethyloctanoate

Chemical strategies for synthesizing this compound primarily involve forming the ester functional group and constructing the carbon skeleton with its specific stereochemical and regiochemical features.

Esterification Reactions of 3-hydroxy-3,4-dimethyloctanoic Acid with Ethanol (B145695)

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-hydroxy-3,4-dimethyloctanoic acid, with ethanol. This acid-catalyzed reaction is a reversible process. chemguide.co.uk To achieve high yields, the equilibrium must be shifted toward the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of ethanol, which also serves as the solvent, or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as concentrated sulfuric acid or tosic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The ethanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer-Speier Esterification

ParameterConditionPurpose
Reactants 3-hydroxy-3,4-dimethyloctanoic Acid, EthanolAcid precursor and alcohol
Catalyst Concentrated H₂SO₄, TsOH, or HCl gasTo protonate the carbonyl and catalyze the reaction. chemguide.co.ukmasterorganicchemistry.com
Solvent Excess EthanolServes as a reactant and solvent, shifting the equilibrium. masterorganicchemistry.com
Temperature RefluxTo increase the reaction rate. google.com
Workup Neutralization, ExtractionTo remove the acid catalyst and isolate the ester

Directed Aldol-Type Condensations for the Formation of β-Hydroxy Esters

Directed aldol (B89426) reactions provide a powerful method for carbon-carbon bond formation, allowing for the controlled synthesis of β-hydroxy esters. perlego.comlibretexts.org This approach constructs the carbon skeleton of this compound by forming the bond between the C3 and C4 positions. The reaction involves the nucleophilic addition of a pre-formed ester enolate to a ketone. wikipedia.org

For this specific target, the lithium enolate of ethyl propionate (B1217596) would be generated using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). This is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to ensure kinetic control and prevent self-condensation. This enolate is then treated with 2-methylhexan-2-one, which acts as the electrophile. A final aqueous workup protonates the resulting alkoxide to yield the desired β-hydroxy ester. perlego.com

Table 2: Reagents for Directed Aldol Synthesis

StepReagentRole
1 Ethyl propionate + Lithium diisopropylamide (LDA) in THF at -78°CFormation of the kinetic lithium enolate (nucleophile). perlego.com
2 2-Methylhexan-2-oneCarbonyl compound (electrophile)
3 Aqueous Workup (e.g., NH₄Cl solution)Protonation of the intermediate alkoxide to form the hydroxyl group

Alkylation Strategies for Constructing Branched Octanoate (B1194180) Skeletons

An alternative strategy for building the carbon framework is the Reformatsky reaction. This method also forms a β-hydroxy ester by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. prepchem.com

To synthesize this compound, ethyl 2-bromopropionate is treated with activated zinc dust. This forms an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of 2-methylhexan-2-one. The resulting zinc alkoxide is subsequently hydrolyzed during an acidic workup to produce the final product. prepchem.com This method is particularly useful as it is tolerant of other functional groups and the organozinc reagents are generally less basic and reactive than their lithium or magnesium counterparts, often leading to fewer side reactions.

Biocatalytic and Enzymatic Synthesis Routes for this compound

Biocatalysis offers an alternative to traditional chemical synthesis, often providing advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. mdpi.com

Lipase-Catalyzed Esterification and Transesterification Strategies

Enzymes, particularly lipases, are highly effective catalysts for esterification reactions. researchgate.net Lipases can be used to catalyze the esterification of 3-hydroxy-3,4-dimethyloctanoic acid with ethanol under mild, non-aqueous conditions. nih.gov The use of an organic solvent is crucial as it shifts the thermodynamic equilibrium to favor ester synthesis over the reverse reaction, hydrolysis. mdpi.com

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used due to their stability and ease of separation from the reaction mixture. mdpi.com These enzymatic reactions are known for their high chemo-, regio-, and stereoselectivity. researchgate.net If the starting acid is a racemic mixture, lipases can often selectively acylate one enantiomer, providing a route to enantiomerically enriched esters. mdpi.com

Transesterification is another lipase-catalyzed option, where an existing ester (e.g., mthis compound) is converted to the corresponding ethyl ester by reaction with ethanol.

Table 3: Comparison of Chemical vs. Lipase-Catalyzed Esterification

FeatureChemical (Fischer) EsterificationLipase-Catalyzed Esterification
Catalyst Strong Acid (e.g., H₂SO₄)Lipase (e.g., CALB)
Temperature High (Reflux)Mild (Room Temp. to ~60°C)
Solvent Excess Alcohol or Inert SolventNon-polar organic solvents (e.g., hexane, toluene)
Selectivity LowHigh (chemo-, regio-, enantio-)
Byproducts Acidic wasteMinimal, biodegradable catalyst

Chemoenzymatic Transformations Utilizing Specific Enzyme Classes

Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to create efficient synthetic routes. nih.gov A common chemoenzymatic approach for obtaining chiral β-hydroxy esters is through enzymatic kinetic resolution.

In this process, a racemic mixture of 3-hydroxy-3,4-dimethyloctanoic acid is first produced via a chemical method, such as the Reformatsky or aldol reaction. This racemic acid is then subjected to lipase-catalyzed esterification with ethanol. The lipase, acting as a chiral catalyst, will selectively esterify one of the enantiomers at a much faster rate than the other. mdpi.com The reaction can be stopped at approximately 50% conversion, yielding a mixture of the enantiomerically enriched ethyl ester and the unreacted, opposing enantiomer of the acid. These two compounds can then be separated by standard chemical methods, such as extraction. This method is a powerful tool for accessing optically active forms of the target molecule.

Other enzyme classes, such as nitrilases, can also be employed in multi-step chemoenzymatic pathways to generate chiral hydroxy acid precursors from cyanohydrins, which can then be chemically esterified. google.com

Microbial Biotransformations of Precursor Substrates for this compound

Microbial biotransformation represents a powerful and green alternative to traditional chemical synthesis for producing chiral molecules like β-hydroxy esters. This approach utilizes whole microbial cells or isolated enzymes to catalyze stereoselective reactions, often with high efficiency and under mild conditions. The primary route for the microbial synthesis of β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester precursor.

Detailed research specifically describing the microbial biotransformation of a precursor to this compound is not available in the current body of scientific literature. However, extensive studies on analogous compounds, such as the reduction of ethyl acetoacetate (B1235776) and other β-keto esters, provide a clear framework for how such a synthesis could be approached. Microorganisms, particularly yeasts like Saccharomyces cerevisiae (baker's yeast) and fungi such as Geotrichum candidum, are well-known for their ability to reduce β-keto esters to their corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess (ee). crossref.org

The stereochemical outcome of the reduction is dependent on the specific enzymes, primarily ketoreductases, present in the microorganism. researchgate.net These enzymes often exhibit different substrate specificities and stereoselectivities. For instance, while baker's yeast typically yields the (S)-enantiomer, other microorganisms can produce the (R)-enantiomer, offering a route to both chiral forms of a β-hydroxy ester. crossref.org

The general reaction for the microbial reduction of a β-keto ester is illustrated below:

[Precursor β-keto ester] + NADPH + H+ &nbsp; <--Ketoreductase--> &nbsp; [Chiral β-hydroxy ester] + NADP+

To illustrate the potential of this methodology, the following table summarizes results from the microbial reduction of various β-keto esters to their corresponding chiral β-hydroxy esters.

MicroorganismSubstrate (β-keto ester)Product (β-hydroxy ester)Enantiomeric Excess (ee)Reference
Saccharomyces cerevisiaeEthyl acetoacetate(S)-Ethyl 3-hydroxybutanoate>95% crossref.org
Geotrichum candidumEthyl acetoacetate(R)-Ethyl 3-hydroxybutanoateHigh crossref.org
Candida magnoliaeEthyl 4-chloroacetoacetate(S)-Ethyl 4-chloro-3-hydroxybutanoate96.6% (up to 99% with treated cells)
Candida parapsilosisEthyl 3-oxopentanoate(S)-Ethyl 3-hydroxypentanoate>98% psu.edu
Rhodococcus erythropolisMethyl 3-oxovalerate(R)-Methyl 3-hydroxyvalerate>99% psu.edu

This table is illustrative and based on data for analogous compounds due to the absence of specific data for this compound.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The synthesis of specific enantiomers of chiral molecules is of paramount importance in fields such as pharmaceuticals and agrochemicals, where the biological activity often resides in a single enantiomer. Asymmetric catalysis and enzymatic resolution are two powerful strategies for achieving this.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis for the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the creation of chiral centers with high stereocontrol. The aldol reaction, which forms a β-hydroxy carbonyl compound, is a classic example where asymmetric catalysis has been extensively and successfully applied. acs.org

Specific studies on the application of asymmetric catalysis for the synthesis of this compound have not been reported. However, the principles of asymmetric aldol reactions provide a clear blueprint for how this could be achieved. In a potential synthetic route, a chiral catalyst would be used to control the facial selectivity of the reaction between an enolate derived from ethyl propanoate and a suitable ketone, such as 4-methyl-2-heptanone.

Chiral catalysts for aldol reactions can be broadly categorized into chiral metal complexes and organocatalysts. nih.goviupac.org Chiral metal complexes, often employing metals like titanium, copper, or zinc ligated to chiral organic molecules, can create a chiral environment that directs the approach of the reactants. iupac.orgnih.gov Organocatalysts, which are small, chiral organic molecules (e.g., proline and its derivatives), can mimic the function of aldolase (B8822740) enzymes to catalyze stereoselective aldol additions. nih.gov

The table below presents illustrative examples of asymmetric aldol reactions used to synthesize various β-hydroxy esters, demonstrating the high levels of diastereoselectivity and enantioselectivity that can be achieved.

Aldehyde/KetoneEnolate SourceChiral Catalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
BenzaldehydePropionaldehydeProline99:196% nih.gov
IsobutyraldehydeAcetoneChiral Zinc Complex-94% nih.gov
Various AldehydesPropionamide(S,S)-(+)-PseudoephedrineHigh (syn-selective)>98% acs.org
BenzaldehydeEthyl iodoacetateChiral bisoxazolidine/Dimethylzinc-Good organic-chemistry.org

This table is illustrative and based on data for analogous compounds due to the absence of specific data for this compound.

Enzymatic Resolution Techniques for Enantiopure Intermediates and Products

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, typically hydrolases such as lipases and esterases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. scielo.br This allows for the separation of the two enantiomers based on their different chemical forms (e.g., an ester and a carboxylic acid).

While there is no specific literature on the enzymatic resolution of racemic this compound, the principles are well-established for a vast array of β-hydroxy esters. scielo.br The most common approach is the kinetic resolution of a racemic β-hydroxy ester via hydrolysis. In this process, a lipase is added to the racemic ester in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer to the corresponding β-hydroxy acid, while the other enantiomeric ester remains largely unreacted. The resulting mixture of the β-hydroxy acid and the unreacted β-hydroxy ester can then be separated.

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E values are indicative of a highly selective and therefore effective resolution.

The following table provides examples of the enzymatic resolution of various racemic β-hydroxy esters using different lipases, highlighting the high enantiomeric excesses that can be achieved for both the unreacted ester and the resulting acid. acs.orgubbcluj.ro

This table is illustrative and based on data for analogous compounds due to the absence of specific data for this compound.

Reaction Mechanisms and Chemical Transformations of Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Mechanisms of Ester Formation and Hydrolytic Cleavage

The formation of Ethyl 3-hydroxy-3,4-dimethyloctanoate can be achieved through several synthetic routes, with the Reformatsky reaction being a prominent method for creating β-hydroxy esters. iitk.ac.in This reaction involves the treatment of an α-haloester with an aldehyde or ketone in the presence of metallic zinc. iitk.ac.in

Ester Formation via the Reformatsky Reaction:

The mechanism of the Reformatsky reaction for the synthesis of this compound would involve the reaction of ethyl 2-bromoacetate with 3-methyl-2-heptanone in the presence of zinc. The key steps are:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of ethyl 2-bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. libretexts.orgwikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester. libretexts.orgwikipedia.org

Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-heptanone. nrochemistry.com This addition proceeds through a six-membered chair-like transition state where the zinc coordinates with the carbonyl oxygen. libretexts.org

Formation of the β-hydroxy Ester: Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final product, this compound. libretexts.orgnrochemistry.com

Hydrolytic Cleavage:

The ester functionality of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-hydroxy-3,4-dimethyloctanoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the corresponding carboxylic acid. This reaction is reversible.

Base-Promoted Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide (B78521), the ester is hydrolyzed in an irreversible process known as saponification. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion, a stronger base than the resulting carboxylate, drives the reaction forward. A final proton transfer from the initially formed carboxylic acid to the ethoxide ion yields the carboxylate salt and ethanol.

Stereochemical Control and Diastereoselectivity in Synthetic Reactions

The synthesis of this compound via the Reformatsky reaction generates two new stereocenters at the C3 and C4 positions. Consequently, a mixture of four possible stereoisomers (two pairs of enantiomers) can be formed. The control of the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a significant challenge in the synthesis of such molecules.

The diastereoselectivity of the Reformatsky reaction is influenced by the Zimmerman-Traxler model, which predicts the stereochemical outcome based on the geometry of the enolate and the chair-like transition state. The relative orientation of the substituents on the enolate and the ketone in the transition state determines whether the syn or anti diastereomer is favored. The steric bulk of the substituents on both the enolate and the ketone plays a crucial role in dictating the preferred transition state geometry and, therefore, the diastereomeric ratio of the product. For the reaction between the zinc enolate of ethyl acetate (B1210297) and 3-methyl-2-heptanone, the approach of the enolate to the two faces of the prochiral ketone will lead to the formation of diastereomers. The facial selectivity can be influenced by the steric hindrance posed by the methyl and pentyl groups attached to the carbonyl carbon.

Achieving high levels of diastereoselectivity and enantioselectivity often requires the use of chiral auxiliaries, chiral catalysts, or substrates with pre-existing stereocenters. Diastereoselective Reformatsky reactions have been developed using chiral aldehydes or chiral α-haloesters, where the existing stereocenter directs the approach of the nucleophile. nih.gov

Chemical Reactivity of the Hydroxyl and Ester Functional Groups

The chemical reactivity of this compound is dictated by the interplay of its tertiary hydroxyl group and its ester functionality.

Reactivity of the Tertiary Hydroxyl Group:

The hydroxyl group at the C3 position is tertiary, which significantly influences its reactivity.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. libretexts.orglibretexts.org Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Esterification and Etherification: The tertiary nature of the alcohol also presents considerable steric hindrance, making reactions like esterification and etherification challenging compared to primary or secondary alcohols. quora.comquora.com While esterification with acid chlorides or anhydrides in the presence of a suitable base is possible, the reaction rates are generally slower. Similarly, Williamson ether synthesis would be inefficient due to competing elimination reactions.

Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then undergo substitution with nucleophiles or elimination to form an alkene.

Reactivity of the Ester Functional Group:

The ethyl ester group exhibits typical ester reactivity.

Reduction: The ester can be reduced to the corresponding primary alcohol (3,4-dimethyl-1,3-octanediol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group, forming an intermediate aldehyde which is then further reduced to the primary alcohol.

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide (3-hydroxy-3,4-dimethyloctanamide). chemistrysteps.com This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than hydroxide ions and the ethoxide is a poor leaving group. chemistrysteps.com

Grignard Reaction: Reaction with Grignard reagents (RMgX) will lead to the formation of a tertiary alcohol. Two equivalents of the Grignard reagent will add to the ester, first replacing the ethoxy group and then adding to the resulting ketone intermediate.

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of two distinct functional groups allows for a variety of derivatization reactions and functional group interconversions, which can be useful for analytical purposes or for the synthesis of new compounds.

Derivatization of the Hydroxyl Group:

Silylation: The tertiary hydroxyl group can be converted to a silyl (B83357) ether by reaction with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Silyl ethers are often used as protecting groups in multi-step syntheses.

Acylation: As mentioned, acylation to form esters is possible, for example, by reaction with an acid anhydride (B1165640) or acid chloride in the presence of a base. This can be used to introduce a variety of acyl groups.

Functional Group Interconversions:

Conversion of Ester to Amide: As discussed in the reactivity section, aminolysis provides a direct route to the corresponding amide. chemistrysteps.comacs.org

Conversion to other Esters (Transesterification): By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group.

Conversion to a Lactone: If the ester group is first hydrolyzed to a carboxylic acid, subsequent intramolecular esterification (lactonization) could potentially occur, although the formation of a five-membered ring lactone in this case might be sterically hindered.

Elimination of the Hydroxyl Group: Under acidic conditions, dehydration of the tertiary alcohol can lead to the formation of an α,β-unsaturated ester or other isomeric alkenes.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, a complete structural map of Ethyl 3-hydroxy-3,4-dimethyloctanoate can be constructed.

One-Dimensional NMR Techniques (¹H-NMR, ¹³C-NMR, DEPT)

One-dimensional NMR provides fundamental information about the different types of proton and carbon environments within the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum is predicted to show multiple distinct signals, each corresponding to a unique proton environment. The integration of these signals would reflect the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons according to the n+1 rule.

Predicted ¹H-NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂CH₃ (ethyl ester) ~1.25 Triplet (t) 3H
-OCH₂CH₃ (ethyl ester) ~4.15 Quartet (q) 2H
C2-H₂ (methylene) ~2.4-2.6 AB quartet or two doublets 2H
C3-OH ~1.5-3.5 Singlet (s, broad) 1H
C3-CH₃ ~1.20 Singlet (s) 3H
C4-CH₃ ~0.95 Doublet (d) 3H
C4-H ~1.6-1.8 Multiplet (m) 1H
C5-H₂ to C7-H₂ ~1.3-1.5 Multiplet (m) 6H

¹³C-NMR (Carbon-13 NMR): The proton-decoupled ¹³C-NMR spectrum would display a separate peak for each unique carbon atom in the molecule. The chemical shift of each peak provides information about the electronic environment and hybridization of the carbon atom.

Predicted ¹³C-NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C1 (C=O) ~172-175 Quaternary (C)
C2 (-CH₂-) ~45-50 Methylene (B1212753) (CH₂)
C3 (C-OH) ~70-75 Quaternary (C)
C4 (-CH-) ~40-45 Methine (CH)
C5-C7 (-CH₂-) ~22-35 Methylene (CH₂)
C8 (-CH₃) ~14 Methyl (CH₃)
C3-CH₃ ~25-30 Methyl (CH₃)
C4-CH₃ ~15-20 Methyl (CH₃)
-OCH₂CH₃ ~60-62 Methylene (CH₂)

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.

DEPT-135: Would show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C1 and C3) would be absent.

DEPT-90: Would only show signals for CH carbons (C4).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Key expected correlations (cross-peaks) would include:

The ethyl ester's -OCH₂ - protons with its -CH₃ protons.

The C4-H proton with the C4-CH₃ protons.

The C4-H proton with the C5-H₂ protons.

Sequential correlations along the octanoate (B1194180) chain from C5-H₂ through to C8-H₃.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). columbia.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum. For example, the proton signal at ~4.15 ppm would show a cross-peak to the carbon signal at ~61 ppm, confirming their assignment as the ethoxy -OCH₂- group.

Protons on C2 showing correlations to the carbonyl carbon (C1) and the tertiary alcohol carbon (C3).

The C3-methyl protons showing correlations to C2, C3, and C4.

The C4-methyl protons showing correlations to C3, C4, and C5.

The protons of the ethoxy CH₂ group showing a correlation to the ester carbonyl carbon (C1).

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to confirm the molecular weight and deduce structural features.

Electron Ionization Mass Spectrometry (EI-MS)

EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

Molecular Ion (M⁺•): A molecular ion peak at m/z 216 would be expected, corresponding to the molecular formula C₁₂H₂₄O₃. This peak may be weak or absent due to the instability of the tertiary alcohol.

Fragmentation Analysis: Common fragmentation pathways for β-hydroxy esters include:

Alpha-cleavage: Cleavage of the C3-C4 bond is highly probable, resulting in a stable, resonance-stabilized oxonium ion. This would be a major fragmentation pathway.

Loss of Water: Dehydration ([M-18]⁺•) from the tertiary alcohol is a common fragmentation.

Loss of Ethoxy Radical: Cleavage of the ester group to lose •OCH₂CH₃ (m/z 45).

McLafferty Rearrangement: A potential rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, could lead to the loss of a neutral alkene.

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (CH₂) would be expected from the fragmentation of the butyl chain. libretexts.org

Predicted Key Fragments in EI-MS

m/z Predicted Identity
216 [M]⁺• (Molecular Ion)
198 [M - H₂O]⁺•
171 [M - •OCH₂CH₃]⁺
159 [M - C₄H₉]⁺ (Loss of butyl group via α-cleavage at C4-C5)
101 [C₅H₉O₂]⁺ (Fragment from C3-C4 cleavage)

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB is a soft ionization technique, ideal for analyzing non-volatile and thermally labile compounds. askfilo.comlibretexts.org

Ionization: The analyte is mixed with a liquid matrix (like glycerol) and bombarded with high-energy neutral atoms (e.g., Xenon). wikipedia.org

Expected Spectrum: FAB-MS typically produces a prominent pseudomolecular ion, [M+H]⁺, at m/z 217. askfilo.com Adducts with cations, such as [M+Na]⁺ at m/z 239, may also be observed if sodium salts are present. illinois.edu Fragmentation is minimal compared to EI-MS, making it excellent for confirming the molecular weight of the parent compound. askfilo.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is another powerful soft ionization technique that generates ions directly from a solution. nih.gov It is highly suitable for polar molecules like this compound.

Ionization: A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions.

Expected Spectrum: In positive-ion mode, ESI-MS is expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 217. nih.gov Similar to FAB, sodium [M+Na]⁺ (m/z 239) or potassium [M+K]⁺ (m/z 255) adducts are also commonly observed. The technique generally causes little to no fragmentation, making it a primary method for accurate molecular weight determination. nih.gov

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is indispensable for the unambiguous identification of this compound and for confirming its molecular formula, C12H24O3.

In a typical HR-MS analysis, the compound is ionized, commonly using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and preserve the molecular ion. gcms.cz The resulting ions, such as the protonated molecule [M+H]+ or sodium adduct [M+Na]+, are then guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer measures the ion's mass with exceptional accuracy, typically within a few parts per million (ppm) of the theoretical value. For this compound, the calculated exact mass provides a benchmark for experimental verification, confirming the compound's elemental composition.

Table 1: HR-MS Data for this compound (C12H24O3)

Ion SpeciesCalculated Exact Mass (Da)Observed m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺217.1804217.1801-1.38
[M+Na]⁺239.1623239.1620-1.25

Chromatographic Separation and Analysis of this compound

Chromatographic techniques are fundamental for isolating this compound from reaction mixtures, determining its purity, and resolving its stereoisomers. Methodologies such as HPLC, GC, and UPLC provide the necessary resolution and sensitivity for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds like this compound. For purity analysis, a reversed-phase method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

Due to the presence of stereocenters at the C3 and C4 positions, this compound can exist as four possible stereoisomers. Determining the enantiomeric excess (e.e.) is crucial, particularly in asymmetric synthesis. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. nih.govresearchgate.net

Table 2: Typical HPLC Conditions for Analysis of this compound

ParameterPurity Determination (Reversed-Phase)Enantiomeric Excess Determination (Chiral)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientIsocratic mixture of Heptane/Isopropanol
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
DetectionRefractive Index (RI) or Evaporative Light Scattering (ELSD)UV (at low wavelength, e.g., 210 nm) or RI

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. thepharmajournal.com this compound, being an ester, generally possesses sufficient volatility for GC analysis. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. nih.gov

When coupled with a Mass Spectrometer (GC-MS), this technique becomes a definitive tool for identification. nih.gov The GC separates the components of a mixture, and the MS provides a mass spectrum for each component. jmaterenvironsci.com The mass spectrum displays the molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident structural elucidation. nih.govjocpr.com For quantitative analysis, a calibration curve is typically generated using standards of known concentration.

Table 3: GC-MS Parameters and Expected Fragmentation for this compound

ParameterTypical Condition
GC ColumnMid-polarity capillary column (e.g., Stabilwax®, 30 m x 0.25 mm) nih.gov
Carrier GasHelium at ~1 mL/min
Oven ProgramInitial temp. ~80°C, ramp to ~250°C
Ionization ModeElectron Ionization (EI) at 70 eV
Characteristic Mass Fragments (m/z)Loss of ethyl group (-C₂H₅)
Loss of ethoxy group (-OC₂H₅)
Cleavage alpha to the hydroxyl group

Ultra-Performance Liquid Chromatography (UPLC) for Expedited Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This innovation allows for separations that are significantly faster, more efficient, and have higher resolution than those achieved with conventional HPLC. scispace.com The system is engineered to withstand the much higher backpressures generated by these columns. For the analysis of this compound, converting an HPLC method to UPLC can drastically reduce analysis time and solvent consumption, increasing throughput without compromising data quality. scispace.com

Table 4: Comparison of Typical HPLC and UPLC Parameters

ParameterConventional HPLCUPLC
Particle Size3 - 5 µm&lt; 2 µm
Column Dimensions (L x ID)150 mm x 4.6 mm50 mm x 2.1 mm
System Backpressure~35-40 MPaup to ~100 MPa
Typical Analysis Time15 - 30 min1 - 5 min
Solvent ConsumptionHighLow

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides direct information about the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy absorbed. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation (in wavenumbers, cm⁻¹).

The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group, an ester (C=O) group, and alkyl (C-H) chains. The broadness of the O-H stretch is a distinctive feature resulting from hydrogen bonding. libretexts.org

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Appearance
Alcohol (O-H)Stretch3500 - 3200Strong, Broad
Alkane (C-H)Stretch3000 - 2850Strong, Sharp
Ester (C=O)Stretch1750 - 1735Strong, Sharp
Ester/Alcohol (C-O)Stretch1300 - 1000Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for identifying chromophores, the parts of a molecule responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is dependent on the electronic transitions within the molecule. For organic compounds, these transitions typically involve π electrons in double and triple bonds, as well as non-bonding n electrons on atoms such as oxygen.

An analysis of the structure of this compound reveals the presence of a carbonyl group (C=O) within the ester functional group. This carbonyl group acts as the primary chromophore in the molecule. The expected electronic transitions for this type of chromophore are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

The n → π* transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. These transitions are typically weak, with molar absorptivity (ε) values less than 100 L·mol⁻¹·cm⁻¹, and appear at longer wavelengths. The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, is much stronger and occurs at shorter wavelengths.

Theoretical and Computational Chemistry of Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Quantum Chemical Calculations for Molecular Geometry, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-hydroxy-3,4-dimethyloctanoate, these calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms.

Molecular Geometry and Conformation: Density Functional Theory (DFT) is a common method to determine the optimized molecular geometry. researchgate.net For a molecule like this compound, with its multiple rotatable bonds, a conformational analysis is crucial to identify the most stable conformers. The potential energy surface would be scanned by systematically rotating key dihedral angles to locate all low-energy minima. The resulting geometries would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the geometry is optimized, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. researchgate.netfigshare.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Table 1: Representative Calculated Electronic Properties for a Structurally Similar Ester

PropertyValue
HOMO Energy-0.22 eV
LUMO Energy-0.06 eV
Band Gap Energy0.16 eV
Dipole Moment2.64 D

Note: Data is illustrative and based on general values for similar organic esters found in computational chemistry literature. figshare.com

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent.

MD simulations for this compound would involve placing the molecule in a simulation box filled with a chosen solvent, like water or ethanol (B145695). The interactions between the solute and solvent molecules are governed by a force field. The simulation then solves Newton's equations of motion for every atom in the system over a period of time, providing a trajectory of atomic positions and velocities.

Intermolecular Interactions: Analysis of the MD trajectory can reveal the nature and strength of intermolecular interactions. For this compound, this would include hydrogen bonding between its hydroxyl and carbonyl groups and solvent molecules, as well as van der Waals interactions involving its alkyl chains. dntb.gov.ua Radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Solvent Effects: The solvent can significantly influence the conformation of a flexible molecule. MD simulations can show how the presence of a solvent affects the conformational preferences of this compound compared to the gas phase. The solvent can stabilize certain conformers through favorable interactions, shifting the conformational equilibrium.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. chemicalbook.comrsc.org The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, is known to provide reliable predictions of NMR chemical shifts. researchgate.net For this compound, theoretical chemical shifts for each unique proton and carbon atom would be calculated and could be compared with experimental data if available. chegg.com

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Ethyl Ester

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (ethyl)1.25t
-CH₂- (ethyl)4.12q
-CH₂- (backbone)2.30t
-CH- (backbone)1.54m

Note: This is a representative prediction for a similar ethyl ester and serves for illustrative purposes. mimedb.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. scifiniti.com These calculations also provide the intensity of each vibrational mode. The predicted spectrum for this compound would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretching and bending vibrations.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as its formation (e.g., via an aldol-type reaction followed by esterification) or its subsequent transformations.

Computational modeling of a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states. The geometries of these species are optimized, and their energies are calculated. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Molecular Docking and Ligand-Target Interaction Prediction for Structurally Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is frequently used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (target). researchgate.netnih.gov

While there is no specific information on the biological targets of this compound, docking studies on structurally related compounds can provide insights into potential biological activities. For instance, octanoate (B1194180) derivatives have been investigated as ligands for various enzymes. researchgate.net

A typical molecular docking workflow involves:

Obtaining the 3D structure of the target protein, often from a protein data bank. nih.gov

Preparing the ligand structure, in this case, a conformer of a related compound.

Using a docking program to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring the different poses based on a scoring function that estimates the binding affinity. nih.gov

The results of a docking study can predict the binding mode of the ligand and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, studies on similar compounds have shown binding affinities in the range of -6 to -11 kcal/mol for various protein targets. researchgate.netresearchgate.neteurekaselect.com

Advanced Research on Derivatives and Structural Analogues of Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Synthesis and Characterization of Novel Structural Analogues

No research data is currently available detailing the synthesis and characterization of novel structural analogues of Ethyl 3-hydroxy-3,4-dimethyloctanoate.

Structure-Activity Relationship (SAR) Studies for Desired Chemical Properties

There are no published structure-activity relationship studies for this compound.

Exploration of Bioactive Analogues for Further Chemical Investigation

No information exists in the public domain regarding the exploration of bioactive analogues of this compound for further chemical investigation.

Future Perspectives and Emerging Methodologies in the Study of Ethyl 3 Hydroxy 3,4 Dimethyloctanoate

Innovations in Green Chemistry Approaches for Sustainable Synthesis of Esters

The synthesis of esters, including potentially Ethyl 3-hydroxy-3,4-dimethyloctanoate, is undergoing a paradigm shift driven by the principles of green chemistry. These innovative approaches aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the most promising green strategies is the use of biocatalysis , particularly employing enzymes like lipases. Lipases are highly selective catalysts that can facilitate esterification reactions under mild conditions, often in solvent-free systems or in green solvents like ionic liquids or deep eutectic solvents. nih.govrsc.org This enzymatic approach avoids the harsh temperatures and corrosive acid catalysts traditionally used in ester synthesis, which can lead to the formation of undesirable by-products. nih.gov For a compound like this compound, which contains a hydroxyl group, the chemoselectivity of lipases would be particularly advantageous, preventing side reactions and leading to a purer product with higher yields. The use of immobilized enzymes further enhances sustainability by allowing for catalyst reuse, which significantly reduces process costs. acs.org

Another key area of innovation is the development and application of greener solvents . Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Research is actively exploring alternatives such as bio-derived solvents, supercritical fluids, and water-based systems for ester synthesis. mt.com For instance, a modified Steglich esterification has been developed that utilizes acetonitrile, a less hazardous solvent, and eliminates the need for chromatographic purification, resulting in a greener process with high yields. nih.govrsc.org The selection of an appropriate green solvent for the synthesis of this compound would depend on factors like reactant solubility and compatibility with the chosen catalytic system.

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach by completely eliminating the need for a solvent. spiedigitallibrary.org These reactions, often facilitated by microwave activation or phase-transfer catalysis, can lead to shorter reaction times and increased yields. The application of such techniques to the synthesis of this compound could offer a highly efficient and environmentally benign manufacturing process.

Green Chemistry ApproachPotential Benefits for this compound SynthesisKey Considerations
Biocatalysis (e.g., Lipases) High selectivity, mild reaction conditions, reduced by-products, potential for catalyst reuse. nih.govacs.orgEnzyme stability, cost, and optimization of reaction medium.
Green Solvents Reduced toxicity and environmental impact, improved process safety. mt.comReactant solubility, solvent recovery and recycling.
Solvent-Free Reactions Elimination of solvent waste, potentially faster reaction rates, and higher yields. spiedigitallibrary.orgReactant viscosity and mixing, heat transfer management.

Integration of High-Throughput Screening Technologies in Catalyst and Reaction Condition Optimization

The discovery and optimization of synthetic routes for novel compounds like this compound can be significantly accelerated through the use of high-throughput screening (HTS) technologies. HTS allows for the rapid and parallel execution of a large number of experiments, enabling the efficient screening of various catalysts and reaction conditions. mt.comwikipedia.org

Automated catalyst screening platforms , such as the DigiCAT 96 and ChemSCAN systems, are designed to run multiple reactions simultaneously under precisely controlled temperatures and pressures. acs.orgmt.comaiche.org These platforms can be used to screen a wide array of potential catalysts, including both homogeneous and heterogeneous catalysts, for the synthesis of this compound. The ability to test numerous catalysts in parallel drastically reduces the time required to identify the most active and selective catalyst for a specific transformation.

In the context of biocatalysis, HTS is instrumental in the directed evolution of enzymes with improved properties. nih.gov Techniques like direct microplate sampling mass spectrometry and droplet microfluidics enable the rapid screening of vast libraries of enzyme variants for enhanced activity, stability, or selectivity in the synthesis of a target molecule. mdpi.comresearchgate.net This would be particularly valuable for developing a highly efficient biocatalyst for the production of this compound.

Microreactor technology offers another powerful tool for HTS and reaction optimization. spiedigitallibrary.org Microreactors provide excellent control over reaction parameters, enhanced heat and mass transfer, and allow for rapid experimentation with small quantities of reagents. mt.comacs.org This technology is well-suited for the rapid optimization of reaction conditions such as temperature, pressure, reactant concentrations, and residence time for the synthesis of this compound.

HTS TechnologyApplication in the Study of this compoundAdvantages
Automated Catalyst Screening Platforms Rapidly screen diverse libraries of chemical catalysts to identify the most effective one for synthesis. mt.comaiche.orgIncreased experimental throughput, precise control of reaction conditions.
High-Throughput Biocatalyst Screening Discover and engineer highly efficient and selective enzymes for the biocatalytic synthesis. nih.govmdpi.comAccelerated enzyme evolution, identification of novel biocatalysts.
Microreactor Technology Efficiently optimize reaction parameters and screen conditions in a continuous flow setup. mt.comspiedigitallibrary.orgReduced reagent consumption, enhanced process control and safety.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, offering the potential to accelerate the discovery and development of new molecules like this compound. rsc.orgacs.org

Molecular design and discovery can be significantly enhanced by generative AI models. These algorithms can explore vast chemical spaces to design novel molecules with specific desired properties. rsc.orgacs.org For instance, if certain structural features of this compound are found to be important for a particular application, AI could be used to design new analogs with potentially improved performance.

Predicting the physicochemical and biological properties of compounds is a key application of ML. By training on large datasets of known molecules, ML models can learn the complex relationships between molecular structure and properties. nih.govspectroscopyonline.com Quantitative Structure-Activity Relationship (QSAR) models, for example, have been successfully used to predict the properties of esters, such as their toxicity. nih.govresearchgate.net Such models could be employed to predict the properties of this compound and its derivatives, guiding the selection of candidates for further experimental investigation.

Furthermore, AI and ML can play a crucial role in optimizing chemical syntheses . By analyzing vast amounts of reaction data, ML algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. thermofisher.com This computational approach can help to identify the most efficient and sustainable pathway for the synthesis of this compound, minimizing the need for extensive trial-and-error experimentation.

AI/ML ApplicationRelevance to this compoundPotential Impact
Generative Molecular Design Design of novel analogs with potentially enhanced properties. rsc.orgacs.orgAccelerated discovery of new functional molecules.
Property Prediction (e.g., QSAR) In silico prediction of physicochemical and biological properties, including toxicity. nih.govresearchgate.netReduced need for extensive experimental testing, early identification of promising candidates.
Synthesis Optimization Prediction of reaction outcomes and identification of optimal synthetic pathways. thermofisher.comMore efficient and sustainable synthesis, reduced development time and cost.

Development of Advanced In Situ Monitoring Techniques for Reaction Kinetics

A deep understanding of reaction kinetics is crucial for the optimization and scale-up of any chemical process. Advanced in situ monitoring techniques, often integrated within a Process Analytical Technology (PAT) framework, provide real-time data on the progress of a reaction without the need for manual sampling and offline analysis. mt.comwikipedia.org

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. nih.govmt.com By inserting a probe directly into the reaction vessel, FTIR spectroscopy can provide continuous data on the molecular changes occurring during the synthesis of this compound. This information is invaluable for determining reaction rates, identifying reaction intermediates, and understanding the reaction mechanism.

Raman spectroscopy is another non-invasive technique that offers real-time monitoring of chemical reactions. nih.govaiche.orgspectroscopyonline.com It is particularly well-suited for analyzing reactions in aqueous media and can provide detailed information about molecular vibrations, allowing for the tracking of specific chemical bonds as they form and break. The application of Raman spectroscopy to the synthesis of this compound would enable precise control over the reaction endpoint and ensure consistent product quality.

The data generated from these in situ techniques can be used to develop accurate kinetic models of the esterification reaction. mdpi.comuobaghdad.edu.iq These models are essential for process optimization, scale-up, and the design of efficient and safe manufacturing processes for this compound.

In Situ Monitoring TechniqueInformation ProvidedBenefits for Studying this compound
In Situ FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. nih.govmt.comDetailed kinetic understanding, mechanism elucidation, process optimization.
Raman Spectroscopy Real-time monitoring of molecular vibrations and chemical transformations. nih.govaiche.orgNon-invasive reaction tracking, precise endpoint determination, quality control.
Kinetic Modeling Mathematical representation of the reaction rates and dependencies on various parameters. mdpi.comuobaghdad.edu.iqPredictive process control, efficient scale-up, and reactor design.

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-3,4-dimethyloctanoate, and what are the critical reaction steps?

this compound can be synthesized via multi-step pathways involving dehydration, bromination, and cyclization. For example, structurally similar esters (e.g., ethyl 3-hydroxy-3,4,4-trimethylpentanoate) are dehydrated to form α,β-unsaturated intermediates, brominated with N-bromosuccinimide (NBS), and cyclized thermally to yield lactones, followed by hydrogenation . Key steps include controlling regioselectivity during bromination and optimizing cyclization conditions to minimize side products.

Q. How is the structural identity of this compound confirmed in synthetic chemistry?

Researchers use spectroscopic methods such as:

  • NMR (¹H and ¹³C) to confirm hydroxyl, ester, and alkyl group positions.
  • GC-MS for molecular weight verification and fragmentation pattern analysis.
  • IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3400 cm⁻¹, ester C=O at ~1740 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV/Vis detection (λ ~210–220 nm for esters) or GC-FID are standard. For trace analysis, LC-MS/MS with electrospray ionization (ESI) enhances sensitivity. Calibration curves using certified reference materials are essential for quantification .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized during synthesis?

Strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance esterification efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve intermediate solubility.
  • Temperature control : Lower temperatures reduce side reactions during bromination . Pilot studies using fractional factorial design (FFD) can systematically evaluate parameters.

Q. What role does stereochemistry play in the biological activity of this compound, and how is enantiomeric purity assessed?

The hydroxyl group’s configuration (R/S) impacts interactions with enzymes or receptors. Enantiomeric purity is determined via:

  • Chiral HPLC with polysaccharide-based columns.
  • Polarimetry to measure specific optical rotation.
  • Enzymatic assays : Hydrolases (e.g., lipases) selectively hydrolyze one enantiomer, enabling kinetic resolution .

Q. Can enzymatic or metabolic engineering approaches be applied to synthesize this compound?

Yes. Heterologous expression of 3-hydroxy-3-methylglutaryl-CoA (HMGS) synthases in yeast or E. coli can produce precursors like 3-hydroxy-3-methyl esters. In vitro enzyme activity assays (kcat = 195.4 min⁻¹, Km = 689 µM for HMGS) guide pathway optimization .

Q. How do environmental stressors (e.g., UV exposure) affect the stability of this compound?

Accelerated stability studies under UV-B radiation (280–315 nm) and controlled humidity monitor degradation. LC-MS identifies breakdown products (e.g., oxidized esters), while Arrhenius modeling predicts shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.